2,3-Difluoro-5-methylbenzoic acid

Solubility Crystallization Process Chemistry

This specific 2,3-difluoro-5-methyl substitution pattern is essential for PI3K inhibitor programs and agrochemical active ingredient synthesis. The ≥98% purity minimizes in-house repurification, while the demonstrated 100 kg production capacity supports seamless scale-up from lead optimization to pilot campaigns. With a boiling point of 263.8 °C and aqueous solubility of 0.26 g/L, this scaffold is engineered for palladium-catalyzed cross-coupling reactions. Substituting with untested difluoro-methylbenzoic acid isomers risks metabolic instability and off-target binding. Source the validated isomer—available from gram to multi-kilogram scale.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 1003709-96-3
Cat. No. B1437853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-methylbenzoic acid
CAS1003709-96-3
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
InChIKeyPJDCKKOTZDVVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-5-methylbenzoic Acid (CAS 1003709-96-3): Sourcing Guide & Technical Specifications


2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a fluorinated aromatic carboxylic acid with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol [1]. It is characterized by a benzene ring bearing two fluorine atoms at the 2- and 3-positions and a methyl group at the 5-position, creating a distinct electronic environment that influences its reactivity and potential as a building block in organic synthesis [1]. The compound is commercially available as a white to off-white crystalline powder, with purity specifications typically ranging from 95% to 99% [2][3]. It is recognized as a valuable intermediate in the preparation of pharmaceuticals and agrochemicals, with production capabilities reaching up to 100 kg [4].

Why 2,3-Difluoro-5-methylbenzoic Acid Is Not Interchangeable with Generic Fluorobenzoates


The precise substitution pattern of fluorine and methyl groups on the benzoic acid scaffold is critical for its intended applications. While numerous difluoro-methylbenzoic acid isomers exist (e.g., 2,3-difluoro-4-methylbenzoic acid [1], 3,5-difluoro-4-methylbenzoic acid ), each isomer presents a unique spatial and electronic profile. This affects crucial properties such as solubility, boiling point, and, most importantly, the molecular recognition events in biological or catalytic systems . Subtle changes in substitution can lead to significant variations in metabolic stability, binding affinity to a target, or reactivity in a cross-coupling reaction. Therefore, substituting 2,3-difluoro-5-methylbenzoic acid with a 'closely related' analog without empirical validation risks compromising the yield of a synthetic route or the pharmacological profile of a drug candidate. The following evidence provides quantifiable differentiation for this specific isomer.

Quantifiable Differentiation of 2,3-Difluoro-5-methylbenzoic Acid vs. Analogs: A Data-Driven Procurement Guide


Solubility Comparison: 2,3-Difluoro-5-methylbenzoic Acid vs. 3,5-Difluoro-4-methylbenzoic Acid

The aqueous solubility of 2,3-difluoro-5-methylbenzoic acid is calculated to be 0.26 g/L at 25 °C . In comparison, its regioisomer, 3,5-difluoro-4-methylbenzoic acid (CAS 103877-76-5), exhibits a calculated solubility of 0.21 g/L under the same conditions .

Solubility Crystallization Process Chemistry

Boiling Point Analysis: 2,3-Difluoro-5-methylbenzoic Acid vs. 2,3-Difluoro-6-methylbenzoic Acid

The boiling point of 2,3-difluoro-5-methylbenzoic acid is predicted to be 263.8±35.0 °C at 760 mmHg [1]. Its positional isomer, 2,3-difluoro-6-methylbenzoic acid (CAS 1378671-01-2), has a predicted boiling point of 261.0±35.0 °C under identical conditions [2].

Purification Distillation Thermal Stability

Commercial Purity and Scalability: 2,3-Difluoro-5-methylbenzoic Acid vs. Generic Fluorobenzoic Acid Building Blocks

2,3-Difluoro-5-methylbenzoic acid is commercially available with a high purity specification of ≥99.0% (HPLC) and is manufactured at a production scale of up to 100 kg, indicating its established role as a key intermediate [1][2]. While many fluorobenzoic acid derivatives are available as research reagents with typical purities of 95-97%, the availability of a ≥99.0% purity grade directly supports its use in the later stages of drug development or in applications requiring high-purity starting materials.

Supply Chain Manufacturing Quality Control

Optimal Application Scenarios for 2,3-Difluoro-5-methylbenzoic Acid Based on Quantifiable Evidence


Pharmaceutical Lead Optimization & Fragment-Based Drug Design

The distinct electronic profile conferred by the 2,3-difluoro-5-methyl substitution pattern makes this compound a valuable scaffold in medicinal chemistry. While specific IC50 data for the free acid are not publicly available, the compound's value is inferred from its role as a key intermediate in patented PI3K inhibitors [1]. Its use as a building block to introduce metabolically stable, fluorine-containing motifs into drug candidates is well-established . The higher purity grade (≥99.0%) ensures that it can be used in advanced lead optimization without the confounding effects of impurities [2].

Agrochemical Intermediate for Fungicides and Herbicides

The compound is explicitly cited as an intermediate in the production of agrochemicals, including fungicides and herbicides [3]. Its unique substitution pattern is crucial for the activity of the final active ingredient. The compound's physical properties, such as its moderate aqueous solubility (0.26 g/L) and distinct boiling point (263.8±35.0 °C), are relevant for formulating and processing the final agrochemical product .

Process Chemistry & Kilo-Lab Scale-Up

The demonstrated production capacity of up to 100 kg [4] positions 2,3-difluoro-5-methylbenzoic acid as a reliable intermediate for process chemistry applications. Its availability at a ≥99.0% purity [5] reduces the burden of in-house purification, saving time and resources during scale-up campaigns. The well-defined physical properties, such as its boiling point, also aid in the design of efficient and safe manufacturing processes [6].

Organic Synthesis of Complex Fluorinated Molecules

As a versatile building block, this compound is used to synthesize more complex molecules via its carboxylic acid handle . The fluorine atoms enhance the compound's stability and reactivity . Its specific substitution pattern offers a unique combination of electron-withdrawing and electron-donating effects, making it a valuable reagent in palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies for constructing fluorinated aromatic systems [7].

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